2-Bromo-3-chloropyridine
Overview
Description
2-Bromo-3-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromine atom at the second position and a chlorine atom at the third position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of 2-Bromo-3-chloropyridine and its derivatives can be achieved through various methods. For instance, the Heck coupling of bromo-chloro-iodopyridines with protected deoxyribose glycal has been used to prepare 2,6-disubstituted pyridin-3-yl deoxyribonucleosides . Additionally, the selective introduction of a silicon linker to 2-chloro-5-bromopyridine on polystyrene demonstrates an efficient approach to creating a useful scaffold for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloropyridine-related compounds has been extensively studied using techniques such as X-ray diffraction, spectroscopy, and computational methods. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data . Similarly, density functional theory calculations have been employed to study the structure and vibrational spectra of halogenated pyridines, providing insights into the effects of halogen substitution on the pyridine ring .
Chemical Reactions Analysis
2-Bromo-3-chloropyridine undergoes various chemical reactions that are crucial for the synthesis of complex molecules. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate has been used to obtain bromo(methylthio)pyridines, which are key precursors for the synthesis of thienopyridines . Additionally, Pd-catalyzed cross-coupling reactions have been utilized to selectively arylate bromo-chlorophenyl derivatives, demonstrating the compound's versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-chloropyridine and its derivatives are influenced by the presence of halogen atoms on the pyridine ring. The infrared and Raman spectra of halopyridines have been assigned, and computational studies have shown excellent agreement with experimental values, indicating the impact of halogen substitution on the molecular properties . Furthermore, the crystal structure analysis reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability of the crystalline form .
Scientific Research Applications
-
Agrochemicals
-
Pharmaceuticals
-
Dyestuff Fields
-
Synthesis of Halopyridinylboronic Acids and Esters
-
Synthesis of Fungicides and Insecticides
-
Synthesis of Acetylenic Dipyridone
-
Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine
properties
IUPAC Name |
2-bromo-3-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBBINNYAWQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426820 | |
Record name | 2-Bromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloropyridine | |
CAS RN |
96424-68-9 | |
Record name | 2-Bromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.